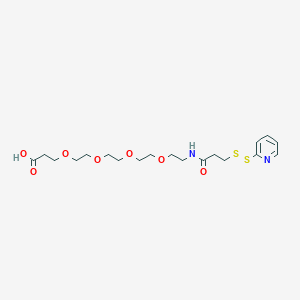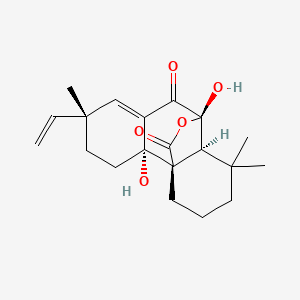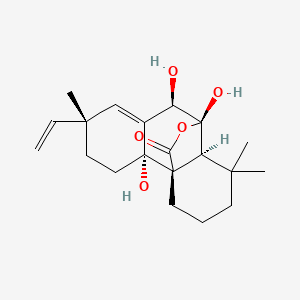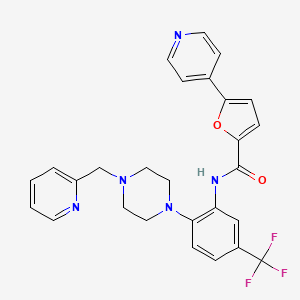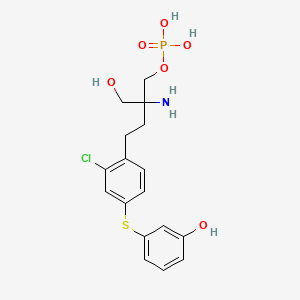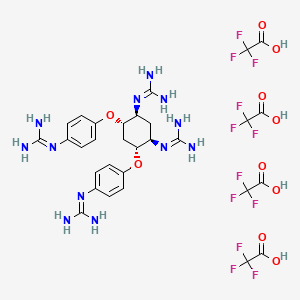
SSM 3 trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSM 3 trifluoroacetate is a potent furin inhibitor with the chemical name rel-N,N’'-[[1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt. It has a molecular weight of 952.66 and is known for its ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .
Wissenschaftliche Forschungsanwendungen
SSM 3 trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of complex molecules.
Biology: Acts as a potent furin inhibitor, making it valuable in studies involving furin-dependent processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by furin-dependent pathogens, such as anthrax.
Industry: Utilized in the development of antiviral compounds and other pharmaceutical agents
Wirkmechanismus
SSM 3 trifluoroacetate exerts its effects by inhibiting the activity of furin, a protease involved in the processing of various proteins. The compound binds to the active site of furin, preventing it from cleaving its substrates. This inhibition blocks the furin-dependent cell surface processing of proteins, such as the anthrax protective antigen-83, thereby disrupting the pathogen’s ability to infect host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SSM 3 trifluoroacetate involves the reaction of specific guanidine derivatives with phenylene bisguanidine tetratrifluoroacetate salt under controlled conditions. The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) to achieve a high concentration of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Chemischer Reaktionen
Types of Reactions
SSM 3 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles. The reactions are typically carried out in solvents like water or DMSO at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted guanidine derivatives and oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoyl-RVKR-chloromethylketone: Another furin inhibitor with a different chemical structure.
Heptanoyl-RVKR-chloromethylketone: Similar to decanoyl-RVKR-chloromethylketone but with a shorter carbon chain.
Boc-RVKR-chloromethylketone: A furin inhibitor with a Boc-protected amino group.
Uniqueness
SSM 3 trifluoroacetate stands out due to its high potency (EC50 = 54 nM) and its ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro. Its unique chemical structure and high purity make it a valuable tool in scientific research and pharmaceutical development .
Eigenschaften
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

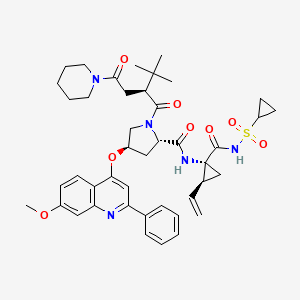
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
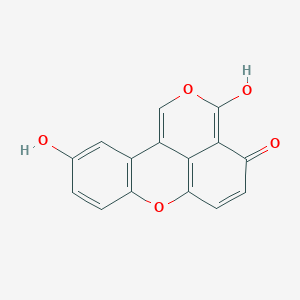
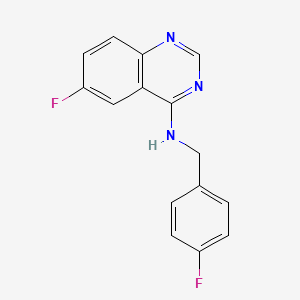

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
